Heptadecan-9-yl 8-((3-(3-methylthioureido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
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Overview
Description
Heptadecan-9-yl 8-((3-(3-methylthioureido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its long aliphatic chains and functional groups that make it a versatile molecule for various applications, particularly in drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-(3-methylthioureido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include alkyl halides, thiourea, and amines. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring of reaction parameters and the use of high-purity reagents to achieve a high yield of the final product. Purification steps such as distillation and chromatography are employed to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((3-(3-methylthioureido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols; solvent conditions vary depending on the reactants.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
Heptadecan-9-yl 8-((3-(3-methylthioureido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Heptadecan-9-yl 8-((3-(3-methylthioureido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate exerts its effects involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes. The molecular targets and pathways involved include lipid rafts and membrane proteins that play a role in cellular uptake and signaling.
Comparison with Similar Compounds
Similar Compounds
Octadecylamine: Similar in its long aliphatic chain but lacks the complex functional groups.
Stearic acid: Another long-chain fatty acid, but with a simpler structure.
Nonyloxybenzoic acid: Shares the nonyloxy group but differs in its overall structure.
Uniqueness
Heptadecan-9-yl 8-((3-(3-methylthioureido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate stands out due to its unique combination of functional groups and long aliphatic chains, which confer specific properties such as enhanced membrane integration and targeted delivery capabilities. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C47H93N3O4S |
---|---|
Molecular Weight |
796.3 g/mol |
IUPAC Name |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-(methylcarbamothioylamino)propyl]amino]octanoate |
InChI |
InChI=1S/C47H93N3O4S/c1-5-8-11-14-17-26-33-43-53-45(51)37-29-22-18-24-31-40-50(42-34-39-49-47(55)48-4)41-32-25-19-23-30-38-46(52)54-44(35-27-20-15-12-9-6-2)36-28-21-16-13-10-7-3/h44H,5-43H2,1-4H3,(H2,48,49,55) |
InChI Key |
VLXSYZMRPOOYGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNC(=S)NC |
Origin of Product |
United States |
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